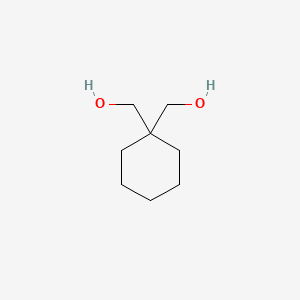
1,1-Cyclohexanedimethanol
カタログ番号 B1582361
分子量: 144.21 g/mol
InChIキー: ORLQHILJRHBSAY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US05395990
Procedure details


A process according to claim 20, in which the cyclohexanedimethanol is 1,4-cyclohexanedimethanol, the dialkyl cyclohexanedicarboxylate is dimethyl 1,4-cyclohexanedicarboxylate, the hydrogenation zone is maintained at a temperature of from about 200° C. to about 260° C. and a pressure of from about 450 psia (about 31.03 bar) to about 1000 psia (about 68.95 bar).


[Compound]
Name
dialkyl cyclohexanedicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]1(CO)(CO)[CH2:6]CCC[CH2:2]1.C1(CO)CCC(CO)CC1.[CH:21]1([C:31]([O:33][CH3:34])=[O:32])[CH2:26][CH2:25][CH:24](C(OC)=O)[CH2:23][CH2:22]1>>[O:33]([CH3:34])[C:31]([CH2:21][CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][CH2:2][CH2:1][CH3:6])=[O:32]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)(CO)CO
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCC(CC1)CO)CO
|
Step Three
[Compound]
|
Name
|
dialkyl cyclohexanedicarboxylate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCC(CC1)C(=O)OC)C(=O)OC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the hydrogenation zone is maintained at a temperature of from about 200° C. to about 260° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
O(C(=O)CCCCCCCCC)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
